molecular formula C43H53NO16 B1210155 Sulfurmycin A CAS No. 78173-90-7

Sulfurmycin A

Cat. No. B1210155
CAS RN: 78173-90-7
M. Wt: 839.9 g/mol
InChI Key: BJOHUNBAORBLAE-KAIPXQOPSA-N
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Description

Sulfurmycin A is a natural product found in Streptomyces galilaeus with data available.

Scientific Research Applications

Bacterial Synthesis and Antibiotic Activities

  • Sulfadixiamycins Discovery : Researchers discovered sulfadixiamycins A-C, produced by Streptomyces species with xiamycin biosynthesis genes. These compounds exhibit moderate antimycobacterial activities and potent antibiotic effects against multidrug-resistant bacteria. A flavin-dependent enzyme, XiaH, plays a key role in their biosynthesis, involving a radical-based reaction with sulfur dioxide (Baunach, Ding, Willing, & Hertweck, 2015).

Isolation and Characterization

  • Anthracycline Antibiotics : Sulfurmycins A and B, alongside auramycins A and B, were isolated from Streptomyces galilaeus culture. These antibiotics are anthracycline glycosides with new aglycones, sulfurmycinone and auramycinone, showcasing unique structures and potential biological activities (Fujiwara, Hoshino, Tazoe, & Fujiwara, 1982).

Pharmacological Implications

  • Redox-Active Sulfur Compounds : Sulfur-containing natural products have been investigated for therapeutic potential, exhibiting antioxidant, antibacterial, antimicrobial, antifungal, and anticancer properties. These compounds' biological activity stems from their unique chemical properties, impacting oxidative stress, protein function, and DNA integrity (Jacob, 2006).

Biosynthesis and Metabolic Roles

  • Sulfur Atom in Lincomycin A : Research on the metabolic origin of sulfur in lincomycin A, a sulfur-containing antibiotic, revealed the roles of mycothiol and ergothioneine in its biosynthesis. This understanding may aid in developing new sulfur-containing antibiotics (Melançon, 2015).

Role in Animal Health

  • Intra-Mammary Sulphamycin : Studies on Sulphamycin, used for treating mastitis in dairy cows, have shown its effectiveness varies depending on the infectious agent. This highlights its potential as a veterinary antibiotic (Vasil', 1994).

properties

CAS RN

78173-90-7

Product Name

Sulfurmycin A

Molecular Formula

C43H53NO16

Molecular Weight

839.9 g/mol

IUPAC Name

methyl (1R,2S,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-6,11-dioxo-2-(2-oxopropyl)-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C43H53NO16/c1-18(45)16-43(53)17-29(34-23(36(43)42(52)54-7)13-24-35(39(34)51)38(50)33-22(37(24)49)9-8-10-27(33)47)58-31-14-25(44(5)6)40(20(3)56-31)60-32-15-28(48)41(21(4)57-32)59-30-12-11-26(46)19(2)55-30/h8-10,13,19-21,25,28-32,36,40-41,47-48,51,53H,11-12,14-17H2,1-7H3/t19-,20-,21-,25-,28-,29-,30-,31-,32-,36-,40+,41+,43+/m0/s1

InChI Key

BJOHUNBAORBLAE-KAIPXQOPSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@]([C@@H](C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(CC(=O)C)O)N(C)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O

SMILES

CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(CC(=O)C)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC=C5O)C(=O)OC)(CC(=O)C)O)N(C)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O

Other CAS RN

78173-90-7

synonyms

sulfurmycin A

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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